molecular formula C19H16O6 B7750603 2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid

Cat. No.: B7750603
M. Wt: 340.3 g/mol
InChI Key: QFVVEOVMEWNQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid typically involves multicomponent condensation reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromen-4-one derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity and specificity. The compound may inhibit or activate certain signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4H-chromen-4-one: Similar structure but lacks the oxypropanoic acid moiety.

    4-Methoxyphenyl-4H-chromen-4-one: Similar structure but lacks the oxypropanoic acid moiety and has different substitution patterns.

Uniqueness

2-[2-(4-Methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid is unique due to the presence of both the methoxyphenyl group and the oxypropanoic acid moiety. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11(19(21)22)24-18-16(20)14-5-3-4-6-15(14)25-17(18)12-7-9-13(23-2)10-8-12/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVVEOVMEWNQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.